2-chlorophenyl 3-phenylpropanoate
Description
Properties
IUPAC Name |
(2-chlorophenyl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-4-5-9-14(13)18-15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSINDCLVLZUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl 3-phenylpropanoate typically involves the esterification of 2-chlorophenol with 3-phenylpropanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenyl 3-Phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-chlorophenol and 3-phenylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 2-Chlorophenol and 3-Phenylpropanoic acid.
Reduction: 2-Chlorophenyl 3-Phenylpropanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenyl 3-Phenylpropanoate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may serve as a precursor for the development of pharmaceutical agents with potential therapeutic properties.
Material Science: It can be utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 3-phenylpropanoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceuticals, its mechanism of action would be determined by the specific drug it is used to synthesize, targeting particular molecular pathways or receptors in the body.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-chlorophenyl 3-phenylpropanoate and related compounds:
Physicochemical Properties
- Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (molar mass 297.71) has higher polarity due to fluorine and isoxazole substituents, likely enhancing water solubility . Methyl 2-(3-chlorophenyl)-2-methylpropanoate’s branched structure may lower melting points compared to linear-chain esters like the target compound .
- Thermal Stability: Esters with aromatic groups (e.g., phenyl or chlorophenyl) generally exhibit higher thermal stability. For example, phenyl 3-chloropropanoate (m.p. ~45–50°C inferred from analogs) is less volatile than aliphatic esters .
Reactivity and Functional Group Behavior
- Hydrolysis: Esters with electron-withdrawing groups (e.g., chlorine on the phenyl ring) undergo alkaline hydrolysis faster due to increased electrophilicity at the carbonyl carbon. This contrasts with phenyl 3-chloropropanoate, where chlorine on the propanoate chain may stabilize the ester via inductive effects .
- Bioactivity: 3-(3-(2-Chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin demonstrates antimicrobial activity against Bacillus species, suggesting that the 2-chlorophenyl moiety could enhance bioactivity in related esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
